2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride
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Overview
Description
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride is a complex organic compound that features a benzodiazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 3-pyridinecarboxaldehyde under acidic conditions to form the benzodiazole ring. This intermediate is then reacted with ethylene diamine to introduce the ethan-1-amine group. The final product is obtained as a trihydrochloride salt through crystallization from hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the benzodiazole ring.
Reduction: Amines from nitro groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The pathways involved often include the disruption of normal cellular processes, leading to cell death in microbial organisms .
Comparison with Similar Compounds
Similar Compounds
2-pyridin-3-ylethanamine: Similar in structure but lacks the benzodiazole ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyridine ring but has different functional groups and applications
Uniqueness
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride is unique due to its combination of a benzodiazole ring with a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new antimicrobial agents and pharmaceuticals.
Properties
Molecular Formula |
C14H17Cl3N4 |
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Molecular Weight |
347.7 g/mol |
IUPAC Name |
2-(4-pyridin-3-yl-1H-benzimidazol-2-yl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C14H14N4.3ClH/c15-7-6-13-17-12-5-1-4-11(14(12)18-13)10-3-2-8-16-9-10;;;/h1-5,8-9H,6-7,15H2,(H,17,18);3*1H |
InChI Key |
XGQSLPHCGXDNQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)CCN)C3=CN=CC=C3.Cl.Cl.Cl |
Origin of Product |
United States |
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